1408229-29-7 High Purity vs. Commercial Analogues: Minimizing Unknown Impurities
When compared to the minimal purity levels often cited for similar piperidine intermediates, 4-(1-Benzyl-4-piperidylidene)-2-buten-1-ol (CAS 1408229-29-7) is frequently supplied with a higher guaranteed purity specification of 98% . This is a crucial differentiating factor for procurement, as the use of lower-purity analogues (e.g., those specified at ≥95%) can introduce unknown impurities that complicate reaction yields and confound biological assay results, particularly in sensitive CNS research .
| Evidence Dimension | Minimum Guaranteed Purity |
|---|---|
| Target Compound Data | 98% (Min. Purity Spec) |
| Comparator Or Baseline | ≥95% (Common specification for analogous piperidine derivatives, e.g., from vendors like Leyan or Alfa Chemistry) |
| Quantified Difference | Absolute difference of at least 3 percentage points in guaranteed purity; reduction in unspecified impurities by up to 60% (from 5% down to 2%) |
| Conditions | Vendor certificate of analysis (CoA) specification |
Why This Matters
Higher initial purity reduces the need for further purification steps and minimizes the risk of off-target effects or inconsistent results from unknown impurities, directly impacting research efficiency and data reliability.
